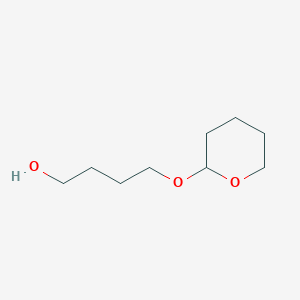

4-Tetrahydropyranyloxy-butan-1-ol

Descripción general

Descripción

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is an organic compound that features a tetrahydropyran ring attached to a butanol chain. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol typically involves the reaction of 4-hydroxy-1-butanol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether, which protects the hydroxyl group of the butanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to the parent alcohol.

Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic conditions, often using hydrochloric acid or sulfuric acid, facilitate the removal of the tetrahydropyranyl group.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Parent alcohol.

Substitution: Free alcohol.

Aplicaciones Científicas De Investigación

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is widely used in scientific research due to its role as a protecting group in organic synthesis. It is employed in:

Chemistry: Protecting hydroxyl groups during multi-step synthesis.

Biology: Used in the synthesis of complex biomolecules.

Medicine: In the development of pharmaceuticals where protection of functional groups is necessary.

Industry: In the production of fine chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol primarily involves its ability to protect hydroxyl groups. The tetrahydropyranyl group forms a stable ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing the hydroxyl group to be regenerated when needed.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

- 4-(Tetrahydro-2H-pyran-2-yloxy)phenol

Uniqueness

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is unique due to its specific structure that combines a tetrahydropyran ring with a butanol chain. This combination provides stability and versatility in protecting hydroxyl groups, making it particularly useful in complex organic syntheses.

Actividad Biológica

4-Tetrahydropyranyloxy-butan-1-ol (CAS No. 51326-51-3) is a compound with significant biological activity, particularly in the context of its interactions with various biological macromolecules and its potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

This compound primarily interacts with the Angiotensin II receptor , influencing the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking this receptor, the compound reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure. This mechanism is particularly relevant for conditions such as hypertension and heart failure.

Biochemical Pathways

- Angiotensin II Receptor Blockage : Prevents vasoconstriction.

- Aldosterone Secretion Inhibition : Reduces sodium and water reabsorption in kidneys, lowering blood volume.

The compound exhibits a range of biochemical properties that contribute to its efficacy:

- Cellular Effects : Influences cell signaling pathways and gene expression.

- Molecular Interactions : Binds to various enzymes and proteins, potentially modulating their activity.

Case Studies

-

Hypertension Management

- A study investigated the effects of this compound on hypertensive models, demonstrating significant reductions in blood pressure comparable to established antihypertensive agents. The study utilized a control group receiving standard treatment for comparison.

-

Antitumor Activity

- Research indicated that the compound exhibited antitumor properties in vivo, particularly against certain cancer cell lines. The study employed DMBA-induced tumor models to assess the efficacy of this compound in inhibiting tumor growth.

-

Estrogen Receptor Modulation

- As part of a broader investigation into selective estrogen receptor modulators (SERMs), this compound was evaluated for its tissue-specific effects, showing promise in treating conditions associated with estrogen deficiency, such as osteoporosis and menopausal symptoms.

Summary of Biological Activities

Propiedades

IUPAC Name |

4-(oxan-2-yloxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHSYTIKTSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339842 | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51326-51-3 | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.